4-Methoxy-6-{3-[(3-methylpyridin-4-yl)oxy]pyrrolidin-1-yl}pyrimidine
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Overview
Description
4-Methoxy-6-{3-[(3-methylpyridin-4-yl)oxy]pyrrolidin-1-yl}pyrimidine is a complex organic compound that features a pyrimidine core substituted with a methoxy group and a pyrrolidinyl group linked to a methylpyridinyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxy-6-{3-[(3-methylpyridin-4-yl)oxy]pyrrolidin-1-yl}pyrimidine typically involves multiple steps, starting from commercially available precursors. One common route involves the following steps:
Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction between appropriate amines and carbonyl compounds under acidic or basic conditions.
Introduction of the Methoxy Group: The methoxy group is introduced via methylation reactions using reagents such as methyl iodide or dimethyl sulfate.
Attachment of the Pyrrolidinyl Group: The pyrrolidinyl group is attached through nucleophilic substitution reactions, often using pyrrolidine and suitable leaving groups.
Coupling with the Methylpyridinyl Moiety: The final step involves coupling the pyrimidine core with the methylpyridinyl moiety, which can be achieved through Suzuki-Miyaura coupling reactions using palladium catalysts.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This often includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
4-Methoxy-6-{3-[(3-methylpyridin-4-yl)oxy]pyrrolidin-1-yl}pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using hydrogenation catalysts such as palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the pyrimidine and pyrrolidinyl rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Palladium on carbon, lithium aluminum hydride, and other reducing agents.
Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrimidine oxides, while reduction can produce fully or partially hydrogenated derivatives.
Scientific Research Applications
4-Methoxy-6-{3-[(3-methylpyridin-4-yl)oxy]pyrrolidin-1-yl}pyrimidine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and materials.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.
Industry: Utilized in the development of advanced materials with unique properties, such as electronic and photonic materials.
Mechanism of Action
The mechanism of action of 4-Methoxy-6-{3-[(3-methylpyridin-4-yl)oxy]pyrrolidin-1-yl}pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine Derivatives: Compounds containing the pyrrolidine ring, such as pyrrolidine-2-one and pyrrolidine-2,5-diones.
Pyrimidine Derivatives: Compounds with similar pyrimidine cores, such as 2-(pyridin-2-yl)pyrimidine derivatives.
Uniqueness
4-Methoxy-6-{3-[(3-methylpyridin-4-yl)oxy]pyrrolidin-1-yl}pyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of methoxy, pyrrolidinyl, and methylpyridinyl groups allows for versatile interactions with various targets, making it a valuable compound for research and development.
Properties
Molecular Formula |
C15H18N4O2 |
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Molecular Weight |
286.33 g/mol |
IUPAC Name |
4-methoxy-6-[3-(3-methylpyridin-4-yl)oxypyrrolidin-1-yl]pyrimidine |
InChI |
InChI=1S/C15H18N4O2/c1-11-8-16-5-3-13(11)21-12-4-6-19(9-12)14-7-15(20-2)18-10-17-14/h3,5,7-8,10,12H,4,6,9H2,1-2H3 |
InChI Key |
IYVIKTPJMQIETB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CN=C1)OC2CCN(C2)C3=CC(=NC=N3)OC |
Origin of Product |
United States |
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